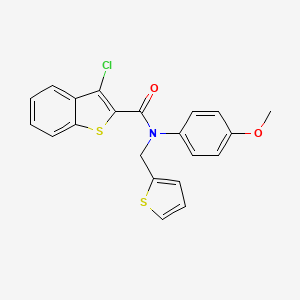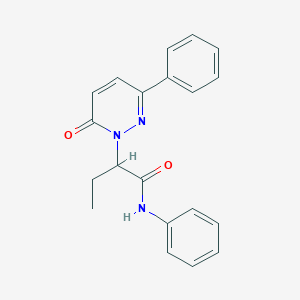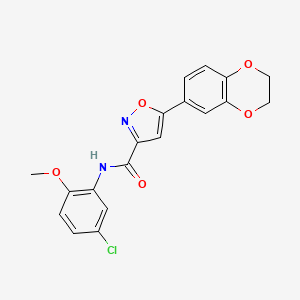![molecular formula C20H32N2O2 B11362298 2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B11362298.png)
2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a synthetic compound that has garnered interest in various fields of scientific research It is structurally characterized by a benzamide moiety linked to a dimethylaminocyclohexyl group through a butoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Moiety: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Attachment of the Butoxy Chain: The butoxy chain is introduced via an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.
Introduction of the Dimethylaminocyclohexyl Group: The final step involves the reaction of the intermediate with a dimethylaminocyclohexylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide moiety to amines or alcohols.
Substitution: Nucleophilic substitution reactions can modify the dimethylaminocyclohexyl group or the butoxy chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in pain management and neuropharmacology.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. It is known to act on the μ-opioid receptor, similar to other opioid analgesics. The compound binds to this receptor, leading to analgesic effects by modulating pain signaling pathways in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
AH-7921: A structurally related compound with similar analgesic properties.
Morphine: A well-known opioid analgesic with a different structural framework but similar pharmacological effects.
Codeine: Another opioid analgesic with a different structure but comparable therapeutic uses.
Uniqueness
2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its butoxy chain and dimethylaminocyclohexyl group contribute to its unique interaction with biological targets, differentiating it from other opioid compounds.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-butoxy-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C20H32N2O2/c1-4-5-15-24-18-12-8-7-11-17(18)19(23)21-16-20(22(2)3)13-9-6-10-14-20/h7-8,11-12H,4-6,9-10,13-16H2,1-3H3,(H,21,23) |
InChI Key |
LFVQVAAWHCRUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11362217.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11362219.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B11362226.png)
![5-(4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11362228.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11362231.png)

![5-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362239.png)
![3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11362246.png)

![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11362270.png)
![N-(2,6-dimethylphenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11362271.png)
![Methyl 5'-pivalamido-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11362278.png)

![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11362297.png)
